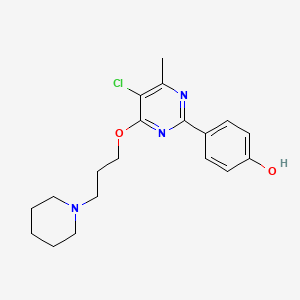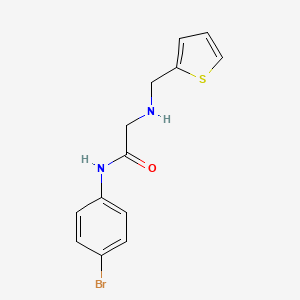
Sigma-1 receptor precursor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Sigma-1 receptor precursor is a ligand-operated protein that modulates the activity of several client proteins from its position within the membrane of the endoplasmic reticulum. It is widely expressed in multiple organs, including the nervous system, and plays important roles in the modulation of neuronal physiology and synaptic plasticity . The Sigma-1 receptor is involved in various neurological disorders, including amyotrophic lateral sclerosis, Alzheimer’s disease, and Huntington’s disease .
Preparation Methods
The preparation of the Sigma-1 receptor precursor involves synthetic routes and reaction conditions that are specific to the protein’s structure. The receptor is a 223-amino-acid-long transmembrane protein, and its synthesis involves the expression of the corresponding gene in suitable host cells, followed by purification processes . Industrial production methods typically involve the use of recombinant DNA technology to produce the receptor in large quantities for research and therapeutic purposes .
Chemical Reactions Analysis
The Sigma-1 receptor precursor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific ligands that bind to the receptor and modulate its activity . Major products formed from these reactions include different conformational states of the receptor, which can influence its interaction with other proteins and cellular pathways .
Scientific Research Applications
The Sigma-1 receptor precursor has a wide range of scientific research applications. In chemistry, it is studied for its role in modulating the activity of various ion channels and receptors. In biology, it is investigated for its involvement in cellular signaling pathways and its potential as a therapeutic target for neurodegenerative diseases . In medicine, the receptor is explored for its neuroprotective properties and its potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . In industry, the receptor is used in drug discovery and development, particularly for identifying compounds that can modulate its activity .
Mechanism of Action
The Sigma-1 receptor precursor exerts its effects through a variety of mechanisms. It acts as a chaperone protein, modulating the activity of several client proteins by binding to them and altering their function . The receptor is involved in regulating calcium homeostasis, oxidative stress, and lipid and protein trafficking . It also plays a role in maintaining the structural and functional stability of the endoplasmic reticulum, mitochondria, and mitochondrial-associated membrane domains . The molecular targets and pathways involved include ion channels, receptors, and signaling molecules that are critical for cellular homeostasis and neuroprotection .
Comparison with Similar Compounds
The Sigma-1 receptor precursor is unique in its ability to modulate a wide range of cellular processes and its involvement in various neurological disorders. Similar compounds include other sigma receptors, such as the Sigma-2 receptor, which also play roles in cellular signaling and neuroprotection . the Sigma-1 receptor is distinct in its structural and functional properties, as well as its specific interactions with various ligands and client proteins . Other similar compounds include histamine H3 receptor ligands, which have been studied for their potential therapeutic applications in neurological disorders .
Properties
Molecular Formula |
C19H24ClN3O2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-[5-chloro-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H24ClN3O2/c1-14-17(20)19(25-13-5-12-23-10-3-2-4-11-23)22-18(21-14)15-6-8-16(24)9-7-15/h6-9,24H,2-5,10-13H2,1H3 |
InChI Key |
DWMXOHFJNKUDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)O)OCCCN3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)


![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)



